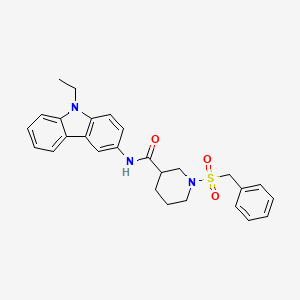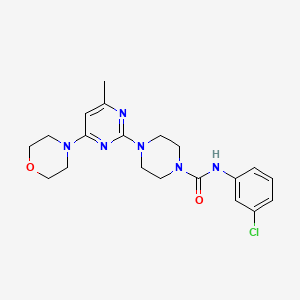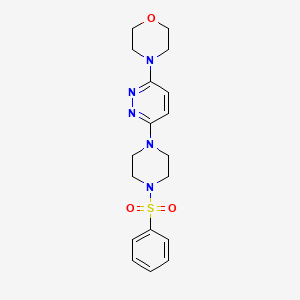
1-(benzylsulfonyl)-N-(9-ethyl-9H-carbazol-3-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazoles
Métodos De Preparación
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with various reagents under specific conditions. For instance, 9-ethyl-9H-carbazole-3-carbaldehyde can react with 4-arylthiosemicarbazides in the presence of acetic acid as a catalyst to form intermediate compounds, which are then treated with manganese dioxide at room temperature in acetone to yield the desired product .
Análisis De Reacciones Químicas
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, manganese dioxide, and phosphorus oxychloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with manganese dioxide typically results in the formation of thiadiazole derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used to study the synthesis and properties of heterocyclic compounds. In biology and medicine, it is investigated for its potential antiproliferative, cytotoxic, and antimicrobial activities. Additionally, it has applications in the development of optoelectronic and polymeric materials .
Mecanismo De Acción
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may interact with cellular tumor antigen p53, which plays a crucial role in regulating cell growth and apoptosis . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar compounds to N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE include other carbazole derivatives such as N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine and 5-(9-ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines . These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H29N3O3S |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-N-(9-ethylcarbazol-3-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C27H29N3O3S/c1-2-30-25-13-7-6-12-23(25)24-17-22(14-15-26(24)30)28-27(31)21-11-8-16-29(18-21)34(32,33)19-20-9-4-3-5-10-20/h3-7,9-10,12-15,17,21H,2,8,11,16,18-19H2,1H3,(H,28,31) |
Clave InChI |
HHPRHRUZHWKPTM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCCN(C3)S(=O)(=O)CC4=CC=CC=C4)C5=CC=CC=C51 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-6-(pyrrolidin-1-YL)-2-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11245800.png)

![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide](/img/structure/B11245830.png)
![2-[4-(4-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11245844.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(3-fluorophenyl)piperidine-3-carboxamide](/img/structure/B11245863.png)

![N-(3,4-dichlorophenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245871.png)
![N-(2,5-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11245882.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}-4-methoxyaniline](/img/structure/B11245884.png)
![1-[6-(3,4-Dichlorophenyl)-3-ethyl-7-propanoyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-5-YL]propan-1-one](/img/structure/B11245886.png)
![N-(3,4-dimethylphenyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11245889.png)
![1-(4-methoxyphenyl)-5-[2-(pyrrolidin-1-yl)propan-2-yl]-1H-tetrazole](/img/structure/B11245898.png)

